Dexamethasone-d3-1
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Overview
Description
Dexamethasone-d3-1, also known as Hexadecadrol-d3-1 or Prednisolone F-d3-1, is a deuterium-labeled derivative of dexamethasone. Dexamethasone is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-d3-1 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone-d3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound. These derivatives can have varying biological activities and are often used in further research and development .
Scientific Research Applications
Dexamethasone-d3-1 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoid receptor activation on gene expression and cellular responses.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to track the distribution and metabolism of dexamethasone in the body.
Industry: Applied in the development of drug delivery systems and formulations to enhance the stability and efficacy of dexamethasone-based therapies .
Mechanism of Action
Dexamethasone-d3-1 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines, suppresses neutrophil migration, and reduces capillary permeability .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The non-deuterated form of Dexamethasone-d3-1, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid receptor agonist with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects .
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. This makes it particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial. Additionally, the deuterium labeling can reduce the rate of metabolic degradation, potentially leading to longer-lasting therapeutic effects .
Properties
Molecular Formula |
C22H29FO5 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |
InChI Key |
UREBDLICKHMUKA-UXFWPANFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
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